molecular formula C23H26N4O6S B2754597 N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868981-43-5

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2754597
CAS No.: 868981-43-5
M. Wt: 486.54
InChI Key: BJHVELSBORAQAS-UHFFFAOYSA-N
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Description

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an oxazolidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common method involves the coupling of tryptamine with a sulfonylated oxazolidine derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the oxazolidine ring may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and neuropharmacological properties.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, linked to an oxazolidine structure that may enhance its pharmacological profile. The presence of the methoxybenzenesulfonyl group suggests potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of oxazolidinones exhibit significant anti-inflammatory effects. For example, a study utilizing the carrageenan-induced rat paw edema model demonstrated that compounds with similar structures showed promising inhibition rates of inflammation:

CompoundDose (mg/kg)Inhibition after 3 hours (%)Inhibition after 6 hours (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-4301.62 ± 0.2770.98
Indomethacin (Control)401.78 ± 0.3466.44

These results suggest that the compound could exhibit similar anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of leukocyte recruitment .

Antibacterial Activity

The antibacterial efficacy of compounds related to this structure has been explored against various pathogens, including Staphylococcus aureus and Escherichia coli. A series of synthesized derivatives demonstrated comparable or superior activity relative to standard antibiotics such as norfloxacin and chloramphenicol when evaluated using serial dilution techniques . This suggests that the compound may possess significant antibacterial properties.

Neuropharmacological Effects

Indole derivatives have been extensively studied for their neuropharmacological effects, particularly as potential antipsychotic agents. Compounds with indole structures have shown to act as dopamine D2 receptor antagonists and serotonin reuptake inhibitors . Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar neuroactive properties.

Case Studies

  • Anti-inflammatory Study : In a controlled study evaluating various oxazolidinone derivatives, one compound showed a significant reduction in paw edema compared to controls, indicating a strong anti-inflammatory response.
  • Antibacterial Evaluation : A comparative analysis of synthesized compounds revealed that certain derivatives exhibited an inhibition zone greater than that of standard antibiotics against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-32-17-6-8-18(9-7-17)34(30,31)27-12-13-33-21(27)15-26-23(29)22(28)24-11-10-16-14-25-20-5-3-2-4-19(16)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVELSBORAQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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